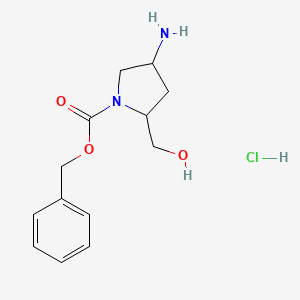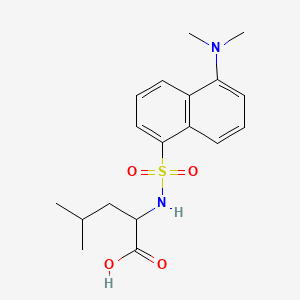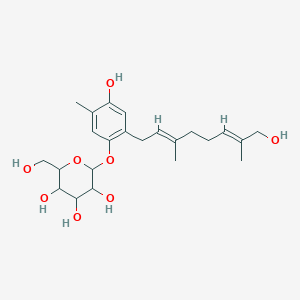
1-O-Methyljatamanin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-O-Methyljatamanin D involves several steps, typically starting from naturally occurring precursors. The synthetic routes often include:
Extraction from Natural Sources: The compound is extracted from the roots of Valeriana jatamansi using solvents like chloroform, dichloromethane, and ethyl acetate.
Chemical Synthesis: The synthetic route may involve the use of specific reagents and catalysts to achieve the desired structure.
化学反応の分析
1-O-Methyljatamanin D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
1-O-Methyljatamanin D has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-O-Methyljatamanin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting monoamine oxidase and reducing reactive oxygen species .
類似化合物との比較
1-O-Methyljatamanin D can be compared with other iridoid derivatives, such as:
Valtrate: Another iridoid ester found in Valeriana species, known for its sedative and anxiolytic properties.
Didrovaltrate: Similar to valtrate, it also exhibits sedative effects and is used in traditional medicine.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits. Unlike other iridoids, it has shown promising results in preliminary studies related to neurological and inflammatory conditions .
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol |
InChI |
InChI=1S/C11H16O4/c1-5-6-4-7(12)11(2)8(6)10(13-3)14-9(5)15-11/h6-10,12H,1,4H2,2-3H3 |
InChIキー |
JOARLHBRILUKFM-UHFFFAOYSA-N |
正規SMILES |
CC12C(CC3C1C(OC(C3=C)O2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


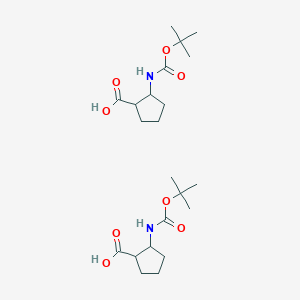
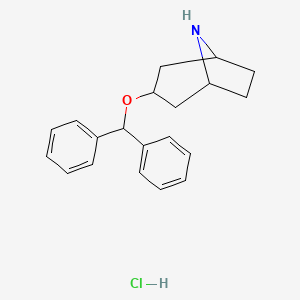

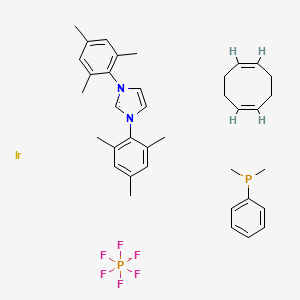
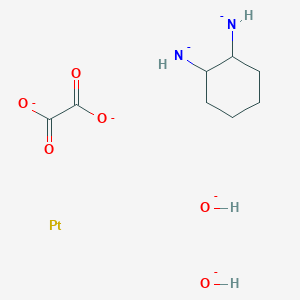
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
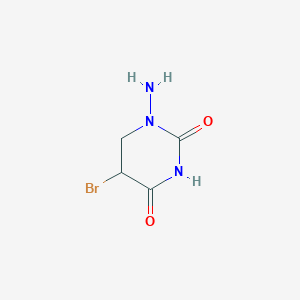
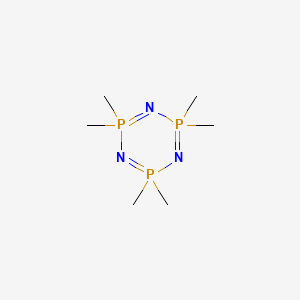
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
